molecular formula C6H10Cl2N4O2 B2949762 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2126160-20-9

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Cat. No. B2949762
CAS RN: 2126160-20-9
M. Wt: 241.07
InChI Key: BVPJYXBZQIWQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride . It has a molecular weight of 241.08 . The IUPAC name and InChI code provide a standardized way to identify it .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O2.2ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;;/h3-4,7H,1-2H2,(H,11,12);2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Pharmaceutical Intermediate for Antidiabetic Drugs

This compound serves as a crucial pharmaceutical intermediate in the synthesis of Sitagliptin phosphate , an oral hypoglycemic agent used to treat type 2 diabetes. It acts as a dipeptidyl peptidase-4 inhibitor, showcasing its significance in medicinal chemistry .

Antibacterial Activity

Derivatives of Triazolo[4,3-a]pyrazine exhibit a broad spectrum of biological activities including antibacterial properties. This makes them valuable in drug discovery programs aimed at combating bacterial infections .

Antifungal and Antimalarial Properties

The compound’s derivatives are also known for their antifungal and antimalarial activities, contributing to the development of treatments for these infectious diseases .

Anti-platelet Aggregation

Another medical application is its role in anti-platelet aggregation, which is crucial for preventing blood clots that can lead to strokes or heart attacks .

Anticonvulsant Properties

The compound has been identified to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy and other seizure disorders .

Enzyme Inhibition

It has been found to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, which are involved in numerous physiological processes and diseases .

Each of these applications demonstrates the versatility and importance of this compound in scientific research and pharmaceutical development. The compound’s ability to serve as a building block for medicinal chemistry further emphasizes its value in the creation of new therapeutic agents .

Safety and Hazards

The safety information available indicates that this compound may be a potential irritant to eyes, skin, and the respiratory system . It should be handled with care to avoid any potential hazards.

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.2ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;;/h3-4,7H,1-2H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJYXBZQIWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=NN=CN21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

CAS RN

2126160-20-9
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.